![molecular formula C14H20N2O4S B2692714 2-甲基-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑啉-7-基)丙烷-1-磺酰胺 CAS No. 922007-11-2](/img/structure/B2692714.png)
2-甲基-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]噁唑啉-7-基)丙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydrobenzo[f][1,4]oxazepin ring, possibly through a cyclization reaction . The methyl and sulfonamide groups could then be added through subsequent reactions .Molecular Structure Analysis
The molecule contains a seven-membered tetrahydrobenzo[f][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocyclic compounds are common in many pharmaceutical drugs and are often associated with a wide range of biological activities .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in substitution reactions, where the sulfonamide group is replaced by another functional group .科学研究应用
氧化转化和环状化合物合成
磺胺类药物的研究,包括与2-甲基-N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶二杂环庚-7-基)丙烷-1-磺酰胺结构相关的化合物,涵盖了科学研究中的广泛应用,特别是在环状化合物的合成和氧化转化的探索中。这些应用对于推进药物发现、理解化学反应性和开发新材料至关重要。
环状磺酰胺类药物合成:研究表明,通过分子内反应合成新型环状磺酰胺类药物,突出了产生生物活性化合物的前景。这个过程涉及三烯衍生物的狄尔斯-阿尔德反应,导致复杂分子结构的构建,包括具有作为组胺H3受体拮抗剂潜力的环状磺酰胺类药物(Greig, Tozer, & Wright, 2001)。
硫醇的氧化转化:涉及超氧化物离子的氧化过程已应用于芳香族和脂肪族硫醇,导致形成二硫化物和磺酸。这项研究强调了氧化化学在改性磺酰胺结构以用于各种科学应用中的多功能性(Crank & Makin, 1984)。
合成和生物活性:N-乙基-N-甲基苯磺酰胺衍生物的设计和合成显示出显着的抗菌和抗增殖活性。这项工作例证了磺酰胺衍生物在医学研究和药物开发中的治疗潜力(Abd El-Gilil, 2019)。
铑催化的环氧苯并[f][1,4]恶二杂环庚合成:展示了在有机合成中的实用性,铑催化已被用来将1-磺酰-1,2,3-三唑转化为功能化的环氧苯并[f][1,4]恶二杂环庚,展示了通过磺酰胺中间体可获得的化学多样性(Shi, Yu, & Li, 2015)。
光异构化研究:对噻吩-3-酮氧化物光异构化为氧杂硫杂环-4-酮的研究提供了对含磺酰胺化合物光诱导转化的见解。这些研究对于理解药物的光稳定性和光化学性质至关重要(Kowalewski & Margaretha, 1993)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10(2)9-21(18,19)15-11-4-5-13-12(8-11)14(17)16(3)6-7-20-13/h4-5,8,10,15H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKPWZVPMLTGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCCN(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。